molecular formula C22H29N3O3 B2672655 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034613-29-9

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2672655
CAS RN: 2034613-29-9
M. Wt: 383.492
InChI Key: OJYZUXNVNYPSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzofuran Derivatives in Drug Design

Benzofuran is a significant moiety in medicinal chemistry, offering a wide range of biological activities. Research on benzofuran derivatives has highlighted their potential in drug design and development. For instance, the synthesis and structural analysis of various benzofuran compounds have been explored for their antidepressant, antibacterial, and anticancer properties. These studies provide a foundation for the development of new therapeutic agents with improved efficacy and safety profiles (Ding & Jiao, 2011), (Huang et al., 2019).

Synthesis and Chemical Transformations

The compound's structural elements suggest its potential utility in chemical synthesis and transformations. Research involving similar structures has delved into regioselective synthesis, highlighting innovative methods to create complex heterocyclic compounds. These synthetic approaches are crucial for developing novel compounds with potential applications in various scientific and industrial fields (Majumdar et al., 2001), (Zdrojewski et al., 2009).

Molecular Docking and Bioassay Studies

Compounds with dimethylamino groups have been investigated for their interaction within biological systems. Molecular docking and bioassay studies, particularly as cyclooxygenase-2 inhibitors, have been conducted to understand the interaction dynamics and inhibition potency of these compounds. Such research is essential for identifying potential therapeutic targets and designing drugs with specific biological activities (Al-Hourani et al., 2016).

Material Science and Polymer Chemistry

Research into compounds containing oxalamide and similar functional groups has extended into material science and polymer chemistry. These studies explore the compounds' properties and applications in creating novel materials with desired characteristics, such as enhanced durability, conductivity, or specific interaction capabilities with other substances (Lokshin et al., 2001).

properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-25(2)18(20-14-17-10-6-7-11-19(17)28-20)15-24-22(27)21(26)23-13-12-16-8-4-3-5-9-16/h6-8,10-11,14,18H,3-5,9,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYZUXNVNYPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.